4-(4-Iodophenyl)butanoyl chloride
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Overview
Description
4-(4-Iodophenyl)butanoyl chloride is an organic compound with the molecular formula C10H10ClIO. It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 4-iodophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)butanoyl chloride typically involves the reaction of 4-(4-iodophenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(4-Iodophenyl)butanoic acid+SOCl2→4-(4-Iodophenyl)butanoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodophenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrochloric acid byproduct.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-(4-Iodophenyl)butanoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 4-(4-Iodophenyl)butanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
4-Iodobenzoyl chloride: Similar structure but with a benzoyl group instead of a butanoyl group.
4-Iodophenylacetic acid: Similar iodine substitution but with an acetic acid group.
Uniqueness
4-(4-Iodophenyl)butanoyl chloride is unique due to its combination of an acyl chloride group and an iodophenyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H10ClIO |
---|---|
Molecular Weight |
308.54 g/mol |
IUPAC Name |
4-(4-iodophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10ClIO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 |
InChI Key |
QKTOOYKILREVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)I |
Origin of Product |
United States |
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